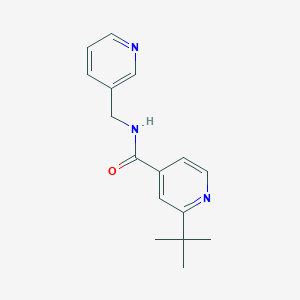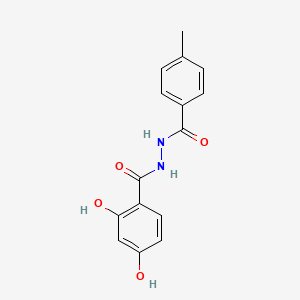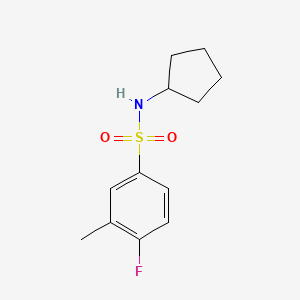
2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs.
作用機序
The mechanism of action of 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and enzymes. For example, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In addition, it has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide has been reported to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, it has also been reported to inhibit the growth of tumor cells by inducing cell cycle arrest at the G2/M phase. Furthermore, it has been reported to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One of the major advantages of using 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide in lab experiments is its potential applications in the development of novel drugs for the treatment of various diseases. In addition, this compound is relatively easy to synthesize and purify, which makes it a suitable candidate for large-scale production. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide. One of the future directions is the development of more potent and selective analogs of this compound for the treatment of various diseases. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological effects. Furthermore, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in humans. Finally, the potential applications of this compound in other fields such as agriculture and environmental science need to be explored.
合成法
The synthesis of 2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide involves the reaction of isonicotinic acid with tert-butylamine and 3-pyridinemethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through chromatographic techniques such as column chromatography or HPLC.
科学的研究の応用
2-tert-butyl-N-(3-pyridinylmethyl)isonicotinamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the development of drugs for the treatment of various diseases such as cancer, tuberculosis, and Alzheimer's disease. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumor cells. In addition, this compound has also shown promising results in the development of drugs for the treatment of tuberculosis by inhibiting the growth of Mycobacterium tuberculosis. Furthermore, it has been reported to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease.
特性
IUPAC Name |
2-tert-butyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)14-9-13(6-8-18-14)15(20)19-11-12-5-4-7-17-10-12/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPBJXHOZKIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)


![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)

